molecular formula C8H7BrN4O2S B172478 Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate CAS No. 112342-70-8

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate

Cat. No. B172478
M. Wt: 303.14 g/mol
InChI Key: XXOZIYKQVRGKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism Of Action

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate has been shown to modulate the activity of ion channels, specifically the voltage-gated sodium channels. It binds to the channel and alters its conformation, leading to a decrease in the channel's activity. This results in a decrease in the influx of sodium ions into the cell, leading to a decrease in cellular excitability.

Biochemical And Physiological Effects

The decrease in cellular excitability caused by Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antitumor properties. It has also been shown to have anxiolytic and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying ion channels and protein-protein interactions. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate. One direction is to further study its potential use as a modulator of ion channels in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to explore its potential use as a tool for studying protein-protein interactions in drug discovery. Additionally, further studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate can be synthesized using a one-pot reaction method. The reaction involves the condensation of 2-aminothiazole and 2-bromo-1,4-dichlorobenzene in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, it has been shown to have anti-inflammatory and antitumor properties. In biochemistry, it has been used as a tool to study protein-protein interactions. In neuroscience, it has been studied for its potential use as a modulator of ion channels.

properties

CAS RN

112342-70-8

Product Name

Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate

Molecular Formula

C8H7BrN4O2S

Molecular Weight

303.14 g/mol

IUPAC Name

ethyl N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C8H7BrN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14)

InChI Key

XXOZIYKQVRGKHL-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)Br

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)Br

synonyms

Ethyl (6-broMothiazolo[4,5-b]pyrazin-2-yl)carbaMate

Origin of Product

United States

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